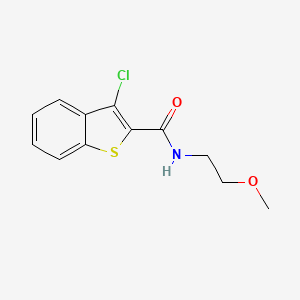

3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Beschreibung

3-Chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide (molecular formula: C₁₂H₁₂ClNO₂S, molecular weight: 269.74 g/mol) is a benzothiophene-derived carboxamide compound characterized by a chlorine atom at the 3-position of the benzothiophene ring and a 2-methoxyethyl group attached to the carboxamide nitrogen . Its IUPAC name reflects these structural features, and it is registered under CAS number 314028-75-6. The 2-methoxyethyl substituent may influence solubility and pharmacokinetic profiles compared to other derivatives .

Eigenschaften

IUPAC Name |

3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-16-7-6-14-12(15)11-10(13)8-4-2-3-5-9(8)17-11/h2-5H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSMBPHYIRJQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of benzothiophene, including 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide, exhibit significant antiviral properties. Specifically, studies have focused on their potential as covalent inhibitors of viral proteases, such as those found in SARS-CoV-2. These compounds can form covalent bonds with active site residues, thereby inhibiting enzymatic activity crucial for viral replication .

Cancer Treatment

The compound has also been investigated for its role in cancer therapy. It acts as a modulator of prostaglandin E2 (PGE2) receptors, particularly EP2 and EP4 subtypes, which are implicated in tumor progression and immune response modulation . By blocking these receptors, the compound may enhance the effectiveness of existing cancer treatments and improve immune system reactivation against tumors.

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has shown promise in managing inflammatory conditions. Its action on PGE2 receptors suggests it could be effective in treating diseases characterized by excessive inflammation .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound

Biologische Aktivität

3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core, characterized by a sulfur-containing heterocyclic structure. The presence of a chloro group and a methoxyethyl side chain contributes to its unique chemical reactivity and biological profile.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 273.74 g/mol

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , primarily through the inhibition of histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression associated with cancer cell proliferation. Inhibition of HDACs can lead to altered expression of genes involved in apoptosis and cell cycle regulation, thereby reducing tumor growth .

Case Study: HDAC Inhibition

A study demonstrated that compounds with similar structures effectively inhibited HDAC activity, leading to reduced viability in various cancer cell lines. For instance, compounds derived from benzothiophene showed IC values ranging from 2.20 μM to 5.86 μM against different cancer cell lines, suggesting significant anticancer potential .

Anti-inflammatory Effects

Benzothiophene derivatives have been documented for their anti-inflammatory properties . The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been associated with analgesic effects in various studies. Compounds structurally related to this compound have shown significant COX-2 inhibition, suggesting similar potential for this compound .

Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC Values |

|---|---|---|

| This compound | Anticancer (HDAC Inhibition) | 2.20 - 5.86 μM |

| N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide | Antibacterial | Not specified |

| Benzothiophene Derivatives | Anti-inflammatory (COX-2 Inhibition) | High selectivity indices |

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- HDAC Inhibition : Leads to altered gene expression profiles that can induce apoptosis in cancer cells.

- Folic Acid Pathway Disruption : Potential antibacterial effects through inhibition of bacterial folate synthesis.

- COX Enzyme Inhibition : Reduction in pro-inflammatory mediators contributing to analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The benzothiophene-2-carboxamide scaffold is versatile, with modifications at the carboxamide nitrogen or benzothiophene ring leading to significant variations in biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzothiophene-2-Carboxamide Derivatives

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: SAG () demonstrates that bulky substituents (e.g., pyridinylbenzyl and methylamino-cyclohexyl groups) enhance interactions with Smoothened (Smo) receptors, making it a potent Hedgehog pathway agonist. In contrast, smaller groups like 2-methoxyethyl (target compound) may reduce receptor affinity but improve metabolic stability . TPB () highlights the role of thiourea linkages in antiviral activity, suggesting that electron-withdrawing groups at the carboxamide nitrogen can enhance binding to viral polymerases.

Solubility and Pharmacokinetics :

- The 2-methoxyethyl group in the target compound likely improves water solubility compared to derivatives with aromatic or hydrophobic substituents (e.g., SAG or N-phenyl analogs) .

- Ethoxypropyl and furylmethyl groups () may balance lipophilicity and solubility for CNS penetration.

Structural Versatility :

- The benzothiophene core tolerates diverse substitutions (e.g., nitro, methoxy, trifluoromethyl) without losing scaffold integrity, enabling tailored drug design for specific targets .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of 1-benzothiophene-2-carboxylic acid derivatives, often via Pd-catalyzed C-H functionalization or halogenation of the benzothiophene core .

- Step 2 : Chlorination at the 3-position using reagents like SOCl₂ or PCl₃ under anhydrous conditions .

- Step 3 : Amide coupling with 2-methoxyethylamine using coupling agents (e.g., HATU, EDCI) in dry dichloromethane (DCM) or THF . Purification is achieved via column chromatography or recrystallization from DMSO/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : To verify the benzothiophene scaffold, chloro-substitution, and methoxyethylamide linkage .

- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Perform solubility screens in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.

- For low solubility, use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .

Advanced Research Questions

Q. How can reaction yields be optimized during the amide coupling step?

- Coupling Agent Screening : Compare HATU, HOAt, and DCC for efficiency.

- Stoichiometry : Optimize amine-to-acid ratio (1.2:1 to 2:1) to drive reaction completion.

- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 1–2 h while improving yields .

- Byproduct Mitigation : Use scavengers like polymer-bound trisamine to remove excess reagents .

Q. What strategies resolve discrepancies in reported biological activities of benzothiophene derivatives?

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).

- Structural Validation : Confirm batch purity via HPLC and crystallography to rule out impurities .

- Target Engagement Studies : Use SPR or thermal shift assays to validate interactions with purported targets (e.g., kinases) .

Q. How can computational methods predict the compound’s bioactive conformation?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., from PDB) .

- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What crystallographic techniques elucidate structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .

- Powder XRD : Compare experimental and simulated patterns to confirm phase purity .

- CCDC Deposition : Submit data to the Cambridge Crystallographic Data Centre for validation .

Data Contradiction and Validation

Q. How to address conflicting data on metabolic stability in preclinical studies?

- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (human, rat, mouse) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products and modify labile groups (e.g., methoxyethyl chain) .

Q. What methods confirm the absence of polymorphic forms in bulk synthesis?

- DSC/TGA : Detect thermal events (melting points, decomposition) indicative of polymorphs .

- Raman Spectroscopy : Differentiate crystalline vs. amorphous phases .

Methodological Tables

Table 1 : Comparison of Coupling Agents in Amide Bond Formation

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| HATU | Dry DCM | 85 | >99% | |

| EDCI/HOBt | THF | 72 | 95% | |

| DCC | DCM/DMF | 68 | 90% |

Table 2 : Key Crystallographic Parameters (Example)

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Space Group | P21 | Single-crystal XRD | |

| a, b, c (Å) | 4.8255, 10.8520, 12.7701 | XRD | |

| β (°) | 96.055 | XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.